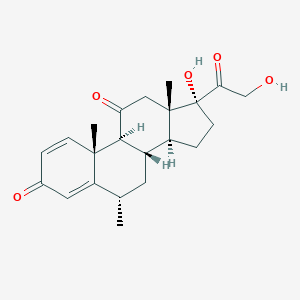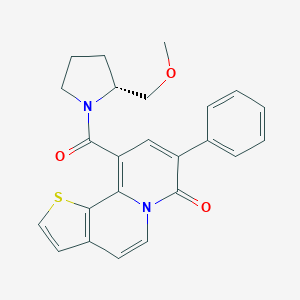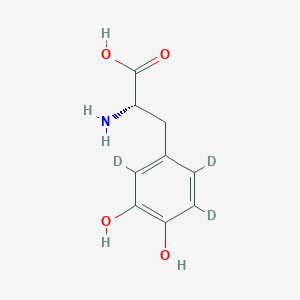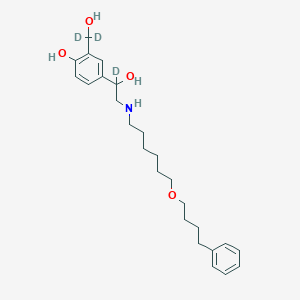
(E)-3,4-Difluoro-3-pentene-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3,4-Difluoro-3-pentene-2-one, also known as DFP, is a fluorinated organic compound that has been extensively studied due to its unique properties and potential applications in various fields of science. DFP is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of (E)-3,4-Difluoro-3-pentene-2-one is not well understood, but it is believed to act as an electrophile in various reactions, including the Michael addition and the aldol reaction. (E)-3,4-Difluoro-3-pentene-2-one is also believed to act as a Lewis acid, which can enhance the reactivity of other compounds in various reactions.
Biochemische Und Physiologische Effekte
(E)-3,4-Difluoro-3-pentene-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of various signaling pathways. (E)-3,4-Difluoro-3-pentene-2-one has also been shown to have potential anticancer properties, although more research is needed to fully understand its mechanism of action and potential therapeutic uses.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3,4-Difluoro-3-pentene-2-one has several advantages for use in lab experiments, including its high reactivity and ability to act as a fluorinating agent. However, (E)-3,4-Difluoro-3-pentene-2-one can also be highly toxic and requires careful handling and disposal to avoid potential health hazards.
Zukünftige Richtungen
There are several potential future directions for research on (E)-3,4-Difluoro-3-pentene-2-one, including the development of new synthetic methods, the study of its potential therapeutic uses, and the investigation of its toxicity and environmental impact. Additionally, further research is needed to fully understand the mechanism of action of (E)-3,4-Difluoro-3-pentene-2-one and its potential applications in various fields of science.
Synthesemethoden
(E)-3,4-Difluoro-3-pentene-2-one can be synthesized through a variety of methods, including the reaction of 3,4-difluoro-2-butanone with a strong base such as sodium hydride or potassium tert-butoxide. Another common method involves the reaction of 3,4-difluoro-2-butanone with an alkyl halide in the presence of a base such as potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
(E)-3,4-Difluoro-3-pentene-2-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications of (E)-3,4-Difluoro-3-pentene-2-one is in the field of organic synthesis, where it is used as a reagent for various reactions, including the synthesis of fluorinated compounds. (E)-3,4-Difluoro-3-pentene-2-one has also been studied for its potential use as a pesticide and as a precursor to other useful compounds.
Eigenschaften
CAS-Nummer |
108642-84-8 |
|---|---|
Produktname |
(E)-3,4-Difluoro-3-pentene-2-one |
Molekularformel |
C5H6F2O |
Molekulargewicht |
120.1 g/mol |
IUPAC-Name |
(E)-3,4-difluoropent-3-en-2-one |
InChI |
InChI=1S/C5H6F2O/c1-3(6)5(7)4(2)8/h1-2H3/b5-3+ |
InChI-Schlüssel |
HSVZGXGFJZETGV-HWKANZROSA-N |
Isomerische SMILES |
C/C(=C(/C(=O)C)\F)/F |
SMILES |
CC(=C(C(=O)C)F)F |
Kanonische SMILES |
CC(=C(C(=O)C)F)F |
Synonyme |
3-Penten-2-one, 3,4-difluoro-, (3E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

